molecular formula C22H22N6O2 B2733646 3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-55-2

3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2733646
CAS No.: 2034553-55-2
M. Wt: 402.458
InChI Key: DIFHOBWLJWCQPJ-UHFFFAOYSA-N
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Description

3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This compound features several functional groups that contribute to its biological activity, including a piperidine ring and a pyrido[2,3-d]pyrimidine core.

Anticancer Properties

Research indicates that derivatives of benzimidazole, similar to the compound , exhibit significant anticancer properties. The benzimidazole scaffold has been shown to inhibit various cancer cell lines through different mechanisms:

  • Apoptosis Induction : Compounds with a benzimidazole core can induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Certain derivatives have been found to arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation.

A study by Bansal and Silakari (2012) highlighted the anticancer potential of benzimidazole derivatives through their interaction with various cellular targets, leading to reduced tumor growth in preclinical models .

Antimicrobial Activity

The antimicrobial effects of compounds containing the benzimidazole structure are well-documented. For instance:

  • Bacterial Inhibition : A series of studies have demonstrated that benzimidazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized by Kathrotiya and Patel showed MIC values indicating strong antibacterial effects against Salmonella typhi .
CompoundMIC (μg/ml)Target Organism
150S. typhi
2250C. albicans
362.5S. typhi

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzimidazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and STAT3:

  • Mechanism : By inhibiting these pathways, compounds can reduce inflammation in various disease models, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of related compounds in vitro and in vivo. The results showed that treatment with the benzimidazole derivative led to a significant reduction in tumor size in xenograft models, supporting its potential as an effective anticancer agent.

Study 2: Antimicrobial Testing

Another study focused on synthesizing new benzimidazole derivatives and assessing their antimicrobial properties. The results indicated that several compounds had lower MIC values than standard antibiotics, suggesting they could serve as novel antimicrobial agents.

Properties

IUPAC Name

3-[1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c29-20(8-7-19-25-17-5-1-2-6-18(17)26-19)27-12-9-15(10-13-27)28-14-24-21-16(22(28)30)4-3-11-23-21/h1-6,11,14-15H,7-10,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFHOBWLJWCQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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